molecular formula C15H25N5O2S B5483337 N~1~,N~1~-diethyl-N~4~-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide

N~1~,N~1~-diethyl-N~4~-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide

Cat. No.: B5483337
M. Wt: 339.5 g/mol
InChI Key: KXDKMXMFURPRLW-UHFFFAOYSA-N
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Description

N~1~,N~1~-diethyl-N~4~-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring substituted with diethyl groups and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-diethyl-N~4~-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions is crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-diethyl-N~4~-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

N~1~,N~1~-diethyl-N~4~-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~1~-diethyl-N~4~-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and thiadiazole-containing molecules, such as:

Uniqueness

What sets N1,N~1~-diethyl-N~4~-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide apart is its unique combination of a piperidine ring with diethyl groups and a thiadiazole moiety. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2S/c1-4-12-17-18-14(23-12)16-13(21)11-7-9-20(10-8-11)15(22)19(5-2)6-3/h11H,4-10H2,1-3H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDKMXMFURPRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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